(-)-Bis[(S)-1-phenylethyl]amine
Overview
Description
(-)-Bis[(S)-1-phenylethyl]amine: is an organic compound that belongs to the class of amines It is characterized by the presence of two (S)-1-phenylethyl groups attached to a central amine nitrogen atom
Mechanism of Action
Target of Action
Similar compounds such as phenethylamines are known to interact with various receptors in the body, including monoamine oxidase (mao) and other neurotransmitter systems . These targets play crucial roles in regulating physiological processes such as mood, attention, and responses to stress and reward.
Mode of Action
It’s known that phenethylamines and related compounds can act as mao inhibitors . MAO inhibitors decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium. They also inhibit biogenic amine degradation, increasing cellular and pericellular catecholamines in a variety of immune and some non-immune cells . This interaction with its targets can lead to various changes in the body, potentially contributing to the compound’s effects.
Biochemical Pathways
Similar compounds such as polyamines are known to be involved in various biological mechanisms such as dna replication, rna transcription, protein synthesis, and post-translational modification . These mechanisms regulate cellular proliferation, differentiation, programmed cell death, and the formation of tumors .
Pharmacokinetics
Methamphetamine has a mean elimination half-life of approximately 10 hours, with considerable inter-individual variability in pharmacokinetics . Significant amounts of the drug (37-45% of the nominal dose) are excreted in urine as methamphetamine and lesser amounts (7% of the nominal molar dose) as amphetamine .
Result of Action
Similar compounds such as mao inhibitors have been shown to have anti-inflammatory effects . This decrease in end product metabolites and increase in catecholamines can play a significant role in the anti-inflammatory effects of MAO inhibitors .
Action Environment
Studies on similar compounds such as transaminase from the cold-adapted bacterium psychrobacter cryohalolentis show that the enzyme is active at 0–50 °c and retains up to 10% of the maximum activity at 0 °c . This suggests that temperature can significantly influence the activity of certain compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bis[(S)-1-phenylethyl]amine typically involves the reaction of (S)-1-phenylethylamine with a suitable reagent that facilitates the formation of the bis-amine structure. One common method is the reductive amination of (S)-1-phenylethylamine with an aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (-)-Bis[(S)-1-phenylethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
Chemistry: (-)-Bis[(S)-1-phenylethyl]amine is used as a chiral building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in asymmetric catalysis and as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s chiral properties are explored in the development of drugs that require specific enantiomeric forms for efficacy and safety. It may also be investigated for its potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various specialty chemicals .
Comparison with Similar Compounds
(S)-1-phenylethylamine: A precursor and simpler analog of (-)-Bis[(S)-1-phenylethyl]amine.
®-1-phenylethylamine: The enantiomer of (S)-1-phenylethylamine, used in similar applications but with different chiral properties.
N,N-Dimethyl-1-phenylethylamine: A tertiary amine with similar structural features but different reactivity and applications.
Uniqueness: this compound is unique due to its bis-amine structure and chiral nature, which make it particularly valuable in asymmetric synthesis and chiral drug development. Its ability to form enantiomerically pure compounds sets it apart from simpler amines .
Properties
IUPAC Name |
(1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14,17H,1-2H3/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLACVVNHYIYJN-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426403 | |
Record name | (-)-Bis[(S)-1-phenylethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56210-72-1, 21003-56-5 | |
Record name | Bis[(S)-1-phenylethyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56210-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(alpha-methylbenzyl)amine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021003565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(alpha-methylbenzyl)amine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056210721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Bis[(S)-1-phenylethyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS(.ALPHA.-METHYLBENZYL)AMINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53L8SW1PN2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BIS(.ALPHA.-METHYLBENZYL)AMINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D97T2Y7WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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